molecular formula C12H12FN B11723283 1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile

1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile

Cat. No.: B11723283
M. Wt: 189.23 g/mol
InChI Key: ANKFMTXZTMVNTA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H12FN and a molecular weight of 189.23 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving cyano groups and fluorinated aromatic rings.

    Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The cyano group and fluorinated aromatic ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity and receptor binding.

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-(3-Fluoro-5-methylphenyl)cyclohexanecarbonitrile: This compound features a cyclohexane ring, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in its specific ring structure and the presence of both a cyano group and a fluorinated aromatic ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12FN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4H2,1H3

InChI Key

ANKFMTXZTMVNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCC2)C#N

Origin of Product

United States

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